molecular formula C10H8N2O2S B2918252 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one CAS No. 1000932-62-6

2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one

Cat. No. B2918252
CAS RN: 1000932-62-6
M. Wt: 220.25
InChI Key: LJKHRMZMBYAGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one” is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidin-4-one group attached to a pyridin-3-yl group via an ethylidene bridge . The exact structure can be represented by the SMILES string: C1C(=O)N/C(=C\C(=O)C2=CN=CC=C2)/S1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data might be found in specialized chemical databases or literature.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit potent inhibitory activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. These findings suggest that it could be developed into a new class of antibiotics, particularly for strains resistant to conventional treatments .

Cancer Therapeutics

Thiazolidin-4-one derivatives, including our compound of interest, have shown significant promise in cancer therapeutics. They have been the subject of extensive research due to their anticancer activities. These compounds are being explored as potential multi-target enzyme inhibitors, which could lead to the development of new anticancer drugs .

Drug Solubility Enhancement

One of the challenges in drug development is the low water solubility of many active pharmaceutical ingredients. Thiazolidin-4-one derivatives are being researched for their role in enhancing the solubility of drugs, which can improve their bioavailability and efficacy .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the resources, similar compounds such as ethyl 2-oxo-2-(pyridin-3-yl)acetate have been classified with the GHS07 pictogram and associated with hazard statements H302, H315, H319, and H335 . These statements indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Thiazolidinone derivatives have shown promise in various areas of medicinal chemistry, and “2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one” could be a potential candidate for further study .

properties

IUPAC Name

(2Z)-2-(2-oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-8(7-2-1-3-11-5-7)4-10-12-9(14)6-15-10/h1-5H,6H2,(H,12,14)/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKHRMZMBYAGQN-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC(=O)C2=CN=CC=C2)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=C/C(=O)C2=CN=CC=C2)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one

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